Cas no 1805434-15-4 (2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid)

2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid
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- インチ: 1S/C8H5BrClF2NO2/c9-7-6(10)5(8(11)12)3(2-13-7)1-4(14)15/h2,8H,1H2,(H,14,15)
- InChIKey: UDYPMNTXXKULEJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(F)F)=C(C=N1)CC(=O)O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 50.2
2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029063019-1g |
2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid |
1805434-15-4 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acidに関する追加情報
Introduction to 2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic Acid (CAS No. 1805434-15-4)
2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid, identified by its CAS number 1805434-15-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyridine family, which is renowned for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of bromo, chloro, and difluoromethyl substituents, make it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The< strong>pyridine-5-acetic acid moiety in the compound's name is particularly noteworthy, as it suggests a carboxylic acid functional group at the fifth position of the pyridine ring. This functional group not only influences the compound's solubility and reactivity but also opens up possibilities for further derivatization and functionalization. The combination of these substituents makes 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid a versatile building block for the synthesis of more complex molecules.
In recent years, there has been growing interest in developing novel compounds with enhanced biological activity. The< strong>difluoromethyl group, in particular, has gained attention due to its ability to improve metabolic stability and binding affinity in drug candidates. This feature has been extensively studied in the context of antiviral, anticancer, and anti-inflammatory agents. The presence of both bromo and chloro substituents further enhances the reactivity of the molecule, allowing for a wide range of chemical transformations that can be exploited in medicinal chemistry.
One of the most compelling aspects of 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By targeting kinases with specific inhibitors, it is possible to modulate these processes and alleviate disease symptoms. The structural features of this compound make it an attractive scaffold for designing kinase inhibitors, particularly those targeting tyrosine kinases.
Recent studies have demonstrated the efficacy of pyridine-based compounds as kinase inhibitors. For instance, a derivative of 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in inflammatory responses. This finding highlights the potential of this compound class as therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease. The< strong>bromo and< strong>chloro substituents are particularly important in this context, as they allow for selective binding to the active site of kinases while minimizing off-target effects.
The< strong>difluoromethyl group also contributes to the pharmacological properties of this compound by enhancing its bioavailability and reducing susceptibility to metabolic degradation. This feature is particularly important for oral administration, where poor bioavailability can significantly limit therapeutic efficacy. By incorporating this group into drug candidates, it is possible to improve their pharmacokinetic profiles and enhance their overall effectiveness.
In addition to its applications in kinase inhibition, 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid has shown promise in other areas of drug development. For example, it has been used as a precursor in the synthesis of antiviral agents that target RNA-dependent RNA polymerases (RdRp). RdRp enzymes are essential for viral replication and are considered key targets for antiviral therapy. The structural versatility of this compound allows for the creation of derivatives with enhanced antiviral activity against a broad spectrum of viruses.
The synthesis of 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid involves several key steps that highlight its complexity and synthetic challenge. The introduction of bromo and chloro substituents requires careful control over reaction conditions to ensure high selectivity and yield. Additionally, the incorporation of the< strong>difluoromethyl group often involves multi-step reactions that require specialized reagents and catalysts. Despite these challenges, advances in synthetic methodology have made it possible to produce this compound on a scalable basis, facilitating its use in research and development.
The< strong>pyridine-5-acetic acid moiety also plays a crucial role in determining the solubility and pharmacokinetic properties of derivatives derived from this compound. Carboxylic acid groups are known to enhance solubility in water-based environments, which can be advantageous for oral or injectable formulations. Furthermore, carboxylic acids can undergo various chemical reactions, such as esterification or amidation, which can be exploited to create more complex molecular structures with tailored properties.
In conclusion, 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid (CAS No. 1805434-15-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for designing kinase inhibitors and other therapeutic agents. The presence of< strong>bromo,< strong>chloro, and< strong>difluoromethyl substituents enhances its reactivity and pharmacological properties, while the< strong>pyridine-5-acetic acid moiety contributes to its solubility and metabolic stability. As research continues to uncover new applications for this compound class,its importance in drug development is likely to grow even further.
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